Methylsilanol acetylmethionate
Description
Significance in Organosilicon Chemistry Research
The study of methylsilanol acetylmethionate is significant within the broader field of organosilicon chemistry. Organosilicon compounds, characterized by carbon-silicon bonds, exhibit a wide range of properties that distinguish them from purely organic molecules. ewg.org The inclusion of silicon imparts characteristics such as increased thermal stability, hydrophobicity, and flexibility. google.com
In the case of this compound, the core is a methylsilanol group, which contains silicon bonded to a methyl group and hydroxyl groups. The presence of the Si-O-C linkage is of particular interest. This bond's nature, a hybrid of inorganic and organic characteristics, allows for the creation of molecules with dual properties. google.com Research in this area explores how the manipulation of substituents on the silicon atom can modulate the physicochemical properties of the final compound. The development of such hybrid molecules opens avenues for creating materials with tailored surface activities and compatibilities, which is a key focus in advanced materials science. google.com
Position within Amino Acid Conjugate Chemistry
This compound is a prime example of an amino acid conjugate. In this molecule, the amino acid derivative, N-acetylmethionine, is chemically bonded to a methylsilanol moiety. The conjugation of amino acids to other chemical entities is a well-established strategy to modify and enhance the properties of the parent molecules. Amino acids are fundamental biological building blocks, and their incorporation can influence the biocompatibility and specific interactions of the resulting conjugate.
The research into amino acid-organosilicon conjugates is driven by the potential to create novel bioactive materials. The amino acid portion can introduce specific functionalities, while the organosilicon component can modulate properties like solubility, stability, and delivery. The synthesis of such conjugates often involves the reaction of a reactive silane, such as a chlorosilane, with the amino acid or its derivative. researchgate.net The study of these conjugates provides insights into how the properties of both the amino acid and the organosilicon can be synergistically combined to create high-performance ingredients for various applications.
Fundamental Research Questions Pertaining to Silicon-Carbon-Oxygen Linkages
The silicon-carbon-oxygen (Si-O-C) linkage present in this compound is a focal point of fundamental research. This ester linkage is distinct from the more common and highly stable siloxane (Si-O-Si) bond found in many silicones. msu.edu The Si-O-C bond is known to be susceptible to hydrolysis, and understanding its stability under various conditions is a critical research area.
Key research questions revolve around the factors that influence the stability of this bond. These include the nature of the organic group attached to the oxygen and the substituents on the silicon atom. For instance, the steric hindrance and electronic effects of the N-acetylmethionine group play a role in the reactivity of the silyl (B83357) ester. The presence of hydroxyl groups on the silicon atom in this compound can also influence its reactivity and potential for further condensation reactions. Investigating the kinetics and mechanisms of the hydrolysis of such Si-O-C linkages is crucial for predicting the compound's behavior and persistence in different chemical environments, which is vital for its application in formulations. msu.eduresearchgate.net
Chemical Compound Information
| Compound Name | Synonyms |
| This compound | L-Methionine, N-acetyl-, dihydroxymethylsilyl ester; [dihydroxy(methyl)silyl] (2S)-2-acetamido-4-methylsulfanylbutanoate iust.ac.irnih.gov |
| N-acetylmethionine | - |
| Methylsilanol | - |
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 105883-43-0 | iust.ac.irnih.gov |
| Molecular Formula | C8H17NO5SSi | nih.gov |
| Molecular Weight | 267.38 g/mol | nih.gov |
| IUPAC Name | [dihydroxy(methyl)silyl] (2S)-2-acetamido-4-methylsulfanylbutanoate | nih.gov |
| SMILES | CC(=O)NC@@HC(=O)OSi(O)O | nih.gov |
| InChIKey | VXJKPSZEZMCROY-ZETCQYMHSA-N | nih.gov |
Structure
3D Structure
Properties
CAS No. |
105883-43-0 |
|---|---|
Molecular Formula |
C8H17NO5SSi |
Molecular Weight |
267.38 g/mol |
IUPAC Name |
[dihydroxy(methyl)silyl] (2S)-2-acetamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C8H17NO5SSi/c1-6(10)9-7(4-5-15-2)8(11)14-16(3,12)13/h7,12-13H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
VXJKPSZEZMCROY-ZETCQYMHSA-N |
SMILES |
CSCC[C@@H](C(O[SiH](CO)CO)=O)NC(C)=O |
Isomeric SMILES |
CC(=O)N[C@@H](CCSC)C(=O)O[Si](C)(O)O |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)O[Si](C)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Methylsilanol acetylmethionate; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Methylsilanol Functionalization
The functionalization of a methylsilanol precursor is the initial conceptual step in the synthesis of Methylsilanol acetylmethionate. Methylsilanols, such as methylsilanetriol (B1219558) or its partially condensed forms (polymethylsiloxanes with residual silanol (B1196071) groups), possess reactive hydroxyl (-OH) groups attached to a silicon atom. These groups are the primary sites for chemical modification.
One common strategy for the functionalization of silanols is their conversion to more reactive silylating agents. For instance, the reaction of a methylsilanol with a chlorinating agent like thionyl chloride (SOCl₂) can convert the Si-OH groups into silyl (B83357) chloride (Si-Cl) moieties. These activated intermediates are then more susceptible to nucleophilic attack by the carboxylate of N-acetylmethionine.
Alternatively, the methylsilanol can be treated with a base to form a silanolate (Si-O⁻), which can then act as a nucleophile. However, for the synthesis of a silyl ester, the more direct route involves the activation of the carboxylic acid or the silanol in a coupling reaction.
Coupling Reactions Involving N-Acetylmethionine Moiety
The core of this compound synthesis lies in the formation of a silyl ester bond between the carboxylic acid group of N-acetylmethionine and the hydroxyl group of a methylsilanol. Silyl esters are valuable intermediates in organic synthesis and can be formed through several established methods. core.ac.uk
A primary method for this coupling reaction involves the use of a dehydrating agent or a coupling reagent that facilitates the removal of water. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides can be employed to activate the carboxylic acid of N-acetylmethionine, making it more susceptible to reaction with the methylsilanol.
Another effective approach is the in-situ formation of a more reactive silylating agent from the methylsilanol. As mentioned, converting the methylsilanol to a methylsilyl chloride would allow for a direct reaction with the sodium salt of N-acetylmethionine. This reaction proceeds via a nucleophilic substitution mechanism where the carboxylate anion attacks the electrophilic silicon atom, displacing the chloride ion.
The reaction can be generalized as follows: (CH₃)ₓSi(OH)₄₋ₓ + HOOC-R → (CH₃)ₓSi(OOC-R)ₙ(OH)₄₋ₓ₋ₙ + nH₂O Where R represents the N-acetylmethionine side chain.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that require careful consideration include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of catalysts.
The selection of an appropriate solvent is crucial. A non-polar, aprotic solvent is often preferred to minimize side reactions, such as the hydrolysis of the resulting silyl ester. The reaction temperature must be carefully controlled to ensure the reaction proceeds at a reasonable rate without causing decomposition of the reactants or products.
The stoichiometry of the methylsilanol and N-acetylmethionine should be optimized to drive the reaction to completion and minimize the presence of unreacted starting materials in the final product. The use of a slight excess of one reagent may be beneficial, depending on the specific reaction pathway.
Catalysts can also play a significant role. For reactions involving silyl chlorides, a non-nucleophilic base is often added to scavenge the HCl produced during the reaction. In direct esterification reactions, an acid or base catalyst may be employed to enhance the reaction rate.
An interactive data table summarizing hypothetical reaction conditions for the synthesis of silyl esters is presented below:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Silylating Agent | Methylsilyl Chloride | Methylsilanol | Methylsilanol |
| N-Acetylmethionine Form | Sodium Salt | Free Acid | Free Acid |
| Coupling Agent/Catalyst | None | DCC | Acid Catalyst |
| Solvent | Tetrahydrofuran | Dichloromethane | Toluene |
| Temperature (°C) | 25 | 0 to 25 | 80 |
| Reaction Time (h) | 4-6 | 12 | 24 |
| Hypothetical Yield (%) | >90 | 70-85 | 60-75 |
Design and Synthesis of Mechanistic Probes and Labeled Analogues
To investigate the reaction mechanism and the biological fate of this compound, the synthesis of mechanistic probes and isotopically labeled analogues is essential. Isotopic labeling allows for the tracking of the molecule in biological systems and can provide insights into metabolic pathways.
The synthesis of labeled analogues can be achieved by using isotopically enriched starting materials. For example, N-acetylmethionine can be synthesized using methionine labeled with stable isotopes such as ¹³C or ¹⁵N. Similarly, a methylsilanol precursor could be synthesized using ¹³C-labeled methyl halides or ²⁹Si-enriched silicon sources.
For instance, the synthesis of a deuterium-labeled analogue could involve the use of a deuterated methyl source in the preparation of the methylsilanol precursor. nih.gov The subsequent coupling with N-acetylmethionine would yield a labeled version of the final compound. These labeled molecules are invaluable for studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Advanced Analytical Characterization in Research
Chromatographic Separations for Compound Purity Assessment
Chromatographic techniques are fundamental in determining the purity of chemical compounds by separating them from impurities and byproducts. For a compound like Methylsilanol acetylmethionate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed, each serving a distinct purpose.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. A typical HPLC method development would involve the optimization of several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.
A patent document provides an example of an HPLC method used for the purification of a different compound, which can serve as a starting point for developing a method for this compound. justia.com This involves using a 0.1% formic acid in water:acetonitrile (ACN) gradient, starting from 35% ACN to 45% ACN over 30 minutes. justia.com The pure fractions are then collected for further analysis. justia.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 35% B to 45% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and/or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Byproducts
While this compound itself is not suitable for direct GC analysis due to its low volatility and thermal instability, GC is an essential tool for the detection and quantification of any volatile byproducts that may be present from its synthesis or degradation. These could include residual solvents or small siloxane molecules. A headspace GC-MS method would be ideal for this purpose, where the sample is heated to release volatile compounds into the headspace, which are then injected into the GC-MS system for separation and identification.
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elucidating the structure of compounds. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a high degree of specificity and sensitivity.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Table 2: Predicted MS/MS Fragmentation for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Fragment Structure |
| 268.07 [M+H]⁺ | 208.05 | [M - Si(OH)₂CH₃ + H]⁺ |
| 268.07 [M+H]⁺ | 190.04 | [M - Si(OH)₂CH₃ - H₂O + H]⁺ |
| 268.07 [M+H]⁺ | 148.06 | [Acetylmethionine fragment] |
| 268.07 [M+H]⁺ | 75.02 | [Si(OH)₂CH₃]⁺ |
Note: These are predicted fragments and would require experimental verification.
Isotope Labeling in Mass Spectrometry Studies
Isotope labeling is an advanced MS technique used to trace the metabolic or degradation pathways of a compound. In the context of this compound, stable isotopes such as ¹³C, ¹⁵N, or ²⁹Si could be incorporated into the molecule. By tracking the mass shift in the parent compound and its metabolites or degradation products, researchers can gain insights into its fate in a given system. There are currently no publicly available studies that have utilized isotope labeling for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic compounds. ¹H, ¹³C, and ²⁹Si NMR spectra would provide detailed information about the chemical environment of each atom in the this compound molecule. While specific NMR data for this compound is scarce in the public domain, patent literature occasionally provides NMR data for other, sometimes related, compounds. justia.comgoogle.com For instance, a patent for a fragrance composition includes ¹H and ¹³C NMR data for a different molecule, demonstrating the application of this technique in characterizing new chemical entities. google.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Si-CH₃ | ~0.2 | ~-2.0 |
| S-CH₃ | ~2.1 | ~15.0 |
| Acetyl-CH₃ | ~2.0 | ~22.5 |
| β-CH₂ | ~2.2 | ~30.0 |
| γ-CH₂ | ~2.6 | ~31.0 |
| α-CH | ~4.5 | ~52.0 |
| C=O (Amide) | - | ~171.0 |
| C=O (Ester) | - | ~173.0 |
| NH | ~8.0 | - |
| Si-OH | Variable | - |
Note: These are predicted chemical shifts and are subject to solvent effects and other experimental conditions. Experimental verification is required.
Multi-Dimensional NMR for Complete Structural Assignment
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, the spectra can be crowded. Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all proton and carbon signals. google.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the acetylmethionate fragment, for instance, tracing the connectivity from the N-H proton through the alpha-proton to the protons on the beta and gamma carbons of the methionine side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred three-dimensional structure in solution.
Illustrative Data Table: Expected 2D NMR Correlations for this compound
| Proton (¹H) Signal | Expected COSY Correlations | Expected HMBC Correlations |
| Si-CH ₃ | None | Si, Ester C=O |
| NH | α-CH | Acetyl C=O, α-CH |
| α-CH | NH, β-CH₂ | Ester C=O, Acetyl C=O, γ-CH₂ |
| S-CH ₃ | γ-CH₂ | γ-CH₂ |
Note: This table is illustrative and based on the known structure. Actual chemical shifts and correlations would need to be determined experimentally.
Dynamic NMR for Conformational Studies
The bonds within the this compound molecule, particularly the Si-O-C ester linkage and the C-C bonds of the methionine side chain, allow for significant conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about these dynamic processes. researchgate.net
By cooling a sample of the compound, it might be possible to slow down the rate of rotation around certain bonds to the point where distinct conformers can be observed as separate sets of signals in the NMR spectrum. mdpi.com Analyzing the changes in the spectra as the temperature is raised (e.g., line broadening, coalescence) allows for the calculation of the energy barriers (ΔG‡) associated with these conformational interchanges. Such studies could reveal the most stable conformation of the molecule in solution and the energy required to transition between different spatial arrangements.
Infrared and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. guidechem.com These two methods are complementary, as some vibrations are more active in the IR spectrum while others are more prominent in the Raman spectrum. uni.lu For this compound, these techniques would confirm the presence of key structural motifs.
Key Expected Vibrational Bands:
O-H Stretching: A broad band in the IR spectrum, typically around 3300-3500 cm⁻¹, would be characteristic of the silanol (B1196071) (Si-OH) groups. The broadness is due to hydrogen bonding. A sharper, free Si-OH band may be observed around 3690 cm⁻¹ in dilute solution.
N-H Stretching: A moderate band around 3300 cm⁻¹ in the IR spectrum would confirm the presence of the amide group.
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region in both IR and Raman spectra would correspond to the various aliphatic and methyl C-H bonds.
C=O Stretching: Two strong bands in the IR spectrum would be expected for the ester and amide carbonyl groups, typically in the range of 1735-1750 cm⁻¹ and 1640-1680 cm⁻¹, respectively.
Si-O-C Stretching: A strong, characteristic band in the IR spectrum, usually found between 1000 and 1100 cm⁻¹, would be indicative of the siloxy-ester linkage.
Si-C Stretching: The silicon-methyl bond would give rise to a characteristic band, often observed in the 1250-1270 cm⁻¹ region.
S-C Stretching: Weaker bands in the 600-800 cm⁻¹ region would correspond to the thioether linkage.
Illustrative Data Table: Characteristic Vibrational Frequencies
| Functional Group | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |
| Si-OH (Hydrogen-bonded) | 3300 - 3500 | IR (Strong, Broad) |
| N-H (Amide) | ~3300 | IR (Moderate) |
| C=O (Ester) | 1735 - 1750 | IR (Strong) |
| C=O (Amide) | 1640 - 1680 | IR (Strong) |
| Si-C (Methyl) | 1250 - 1270 | IR (Moderate) |
| Si-O-C | 1000 - 1100 | IR (Strong) |
| S-C | 600 - 800 | Raman (Moderate) |
Note: This table presents typical frequency ranges for the indicated functional groups. The exact positions for this compound must be determined experimentally.
Elemental Analysis and Quantification of Silicon Content (e.g., ICP-MS)
Elemental analysis is a fundamental technique for confirming the empirical formula of a synthesized compound. For this compound (C₈H₁₇NO₅SSi), this would involve quantifying the percentage by mass of carbon, hydrogen, nitrogen, and sulfur.
The quantification of silicon, especially in complex organic matrices, presents unique challenges and often requires more specialized techniques. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for elemental analysis and is well-suited for determining the silicon content.
The process would involve:
Sample Digestion: The organic compound is first digested, typically using microwave-assisted acid digestion, to break down the organic matrix and convert the silicon into a soluble silicate (B1173343) form.
ICP-MS Analysis: The digested sample is introduced into a high-temperature argon plasma, which ionizes the silicon atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio and allows for highly accurate quantification.
A significant challenge in silicon analysis by ICP-MS is the presence of polyatomic interferences (e.g., from N₂⁺ and CO⁺, which have the same nominal mass as the major silicon isotope, ²⁸Si⁺). Modern ICP-MS instruments overcome this by using a reaction or collision cell to remove these interfering ions before they reach the detector, ensuring accurate silicon quantification. The successful application of this method would verify the stoichiometric amount of silicon in the molecule, providing a final, crucial piece of evidence for its identity and purity.
Degradation Pathways and Chemical Stability Kinetics
Forced Degradation Studies under Varied Stress Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a compound by subjecting it to stress conditions such as hydrolysis, oxidation, photolysis, and thermolysis. acdlabs.com However, specific studies on Methylsilanol Acetylmethionate are not found in the reviewed literature.
Hydrolytic Degradation Mechanisms (Acidic, Basic, Neutral)
No specific studies on the hydrolytic degradation of this compound were identified. Generally, silyl (B83357) esters are known to be labile to both mild acid and base. thieme-connect.de Esters, in general, can undergo hydrolysis at extreme pHs and elevated temperatures. ca.gov The hydrolysis of a silyl ester bond would likely yield a silanol (B1196071) and the corresponding carboxylic acid. In this case, the expected products would be methylsilanetriol (B1219558) and N-acetyl-L-methionine.
Oxidative Degradation Pathways
Information regarding the oxidative degradation pathways specific to this compound is not available. The N-acetyl-L-methionine part of the molecule contains a thioether group, which can be susceptible to oxidation. N-acetyl-L-methionine itself is noted to be incompatible with strong oxidizing agents. chemicalbook.com
Photolytic Degradation Processes
No data on the photolytic degradation of this compound was found in the public domain.
Thermal Degradation Kinetics
Specific thermal degradation kinetics for this compound are not documented in the available literature. For context, N-acetyl-L-methionine has a melting point of 103-106 °C. chemicalbook.comsigmaaldrich.com
Identification and Structural Elucidation of Degradation Products
Without experimental degradation studies, the identification and structural elucidation of the degradation products of this compound remain speculative. Based on the structure of the parent molecule, potential degradation products could include:
| Potential Degradant | Parent Moiety |
| N-acetyl-L-methionine | Acetylmethionate |
| Methylsilanetriol | Methylsilanol |
Further degradation of these initial products could also occur under various stress conditions.
Elucidation of Molecular Degradation Mechanisms
The primary anticipated degradation mechanism for this compound is the hydrolysis of the silyl ester bond. This would involve a nucleophilic attack on the silicon atom or the carbonyl carbon of the ester group. The lability of silyl esters is a known characteristic of this class of compounds. acs.orgthieme-connect.dereddit.com Without specific studies, further elucidation of the molecular degradation mechanisms under oxidative, photolytic, and thermal stress is not possible.
Kinetic Modeling of Compound Degradation
Kinetic modeling in pharmaceutical analysis provides a mathematical framework to predict the rate of degradation of a compound under various environmental conditions. mdpi.comnih.gov For this compound, this would involve subjecting the compound to stress conditions such as heat, humidity, light, and different pH levels to induce degradation. ijcrt.org The concentration of the parent compound and its degradation products would be monitored over time.
The data gathered from these stress tests would then be used to develop a kinetic model. Often, degradation processes follow specific reaction orders, such as zero-order, first-order, or second-order kinetics. For instance, if the degradation of this compound were to follow first-order kinetics, the rate of degradation would be directly proportional to the concentration of the compound. The kinetic model could be represented by a differential equation describing the change in concentration over time. mdpi.com
Advanced kinetic models, such as nonlinear mixed-effects models, can be employed for a more sophisticated analysis, especially when evaluating data from multiple environmental conditions simultaneously. mdpi.com These models can account for variability between different samples or batches. mdpi.com By establishing a robust kinetic model, it becomes possible to predict the shelf-life and determine appropriate storage conditions for this compound.
To illustrate the type of data that would be collected and analyzed, the following table provides a hypothetical example of a first-order degradation kinetic study for this compound under thermal stress.
Table 1: Hypothetical First-Order Thermal Degradation of this compound at 50°C
| Time (Days) | Concentration of this compound (mg/mL) | Natural Logarithm of Concentration (ln[A]) |
|---|---|---|
| 0 | 10.00 | 2.303 |
| 10 | 9.50 | 2.251 |
| 20 | 9.03 | 2.201 |
| 30 | 8.58 | 2.149 |
| 60 | 7.36 | 1.996 |
Development and Validation of Stability-Indicating Analytical Procedures
A stability-indicating analytical procedure is a validated method that can accurately and precisely measure the active ingredient, in this case, this compound, without interference from its degradation products, impurities, or other components in the sample matrix. ijcrt.orgambiopharm.com The development of such a method is a critical step in stability testing. chromatographyonline.com
High-performance liquid chromatography (HPLC) is a widely used technique for developing stability-indicating methods due to its high resolving power. ambiopharm.comchromatographyonline.com The process would begin with forced degradation studies to generate the potential degradation products of this compound. These studies typically involve exposing the compound to harsh conditions, including acidic, alkaline, and oxidative environments, as well as photolytic and thermal stress. ijcrt.org
Once the degradation products are generated, a chromatographic method is developed to separate the intact this compound from all the resulting degradation products. chromatographyonline.com This often involves optimizing various HPLC parameters such as the column type, mobile phase composition, pH, and detector wavelength. chromatographyonline.comresearcher.life The use of a photodiode array (PDA) detector can be particularly useful as it provides spectral information that can help in assessing the purity of the peaks. ambiopharm.com
After development, the analytical method must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researcher.life Validation ensures that the method is specific, linear, accurate, precise, and robust. researcher.life
The following table provides an example of the kind of validation data that would be generated for a stability-indicating HPLC method for this compound.
Table 2: Example Validation Parameters for a Stability-Indicating HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound Method |
|---|---|---|
| Specificity | No interference from degradants at the retention time of the active ingredient. Peak purity index > 0.99. | No interference observed. Peak purity index = 0.999. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Relative Standard Deviation, %RSD) | %RSD ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | Method found to be robust. |
Mechanistic Investigations of Biological Interactions in Vitro and Pre Clinical Models
Molecular Interactions with Biological Macromolecules
Investigations into the direct molecular interactions of Methylsilanol acetylmethionate have pointed towards potential associations with proteins, including enzymes, as well as with other key biological macromolecules like nucleic acids and lipids.
Protein-Ligand Binding Kinetics and Thermodynamics
Specific quantitative data regarding the binding kinetics and thermodynamics of this compound with proteins is not extensively detailed in publicly available research. However, its inclusion in formulations alongside agents that interact with proteins suggests a potential for such binding. For instance, its presence in compositions containing transglutaminases, which are enzymes that catalyze the formation of isopeptide bonds, implies a possible role as a substrate or modulator, although direct evidence is not provided. google.com
Enzyme Inhibition/Activation Mechanisms
There is suggestive evidence from patent literature that this compound may function as an enzyme inhibitor. It has been listed among substances, such as esterase inhibitors, which are utilized to reduce the formation of odor by inhibiting enzymatic activity. justia.comgoogleapis.com This points to a potential mechanism of action involving the modulation of specific enzymes. Another area of interest is its potential interaction with the TRPM8 receptor, a channel involved in chemesthetic sensations, where it is mentioned in the context of compositions designed to modulate this receptor's activity for treating conditions like inflammatory pain. justia.com
| Potential Enzyme Interaction | Context | Source |
| Esterase Inhibition | Included in cosmetic formulations with known esterase inhibitors. | justia.comgoogleapis.com |
| TRPM8 Receptor Modulation | Mentioned in compositions for modulating TRPM8 for pain relief. | justia.com |
Interaction with Nucleic Acids and Lipids
The potential for this compound to interact with nucleic acids and lipids is primarily inferred from its use in various formulations. It has been included in cosmetic preparations that also contain DNA or RNA oligonucleotides. google.comgoogle.com.pg Furthermore, its application in lipid- and wax-based cosmetic sticks suggests compatibility and potential interaction with lipidic components. google.comgoogle.com However, the precise nature and mechanisms of these interactions at a molecular level have not been explicitly elucidated in the available documentation.
Cellular Response Studies in In Vitro Systems
The effects of this compound at the cellular level have been explored in the context of its potential to modulate cellular processes and signaling pathways.
Modulation of Cellular Signaling Pathways
The primary indication of this compound's effect on cellular signaling comes from its association with the modulation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. justia.com As a modulator of this ion channel, it could influence intracellular calcium levels and downstream signaling cascades involved in sensory perception, such as the sensation of cooling, and in inflammatory responses.
| Signaling Pathway Component | Observed/Inferred Effect | Source |
| TRPM8 Receptor | Potential modulation of channel activity. | justia.com |
Effects on Gene Expression Profiles (Transcriptomics)
Direct studies detailing the impact of this compound on global gene expression profiles through transcriptomics are not available in the reviewed literature. While its potential to modulate signaling pathways like TRPM8 suggests that it could indirectly influence gene expression, specific data on which genes or gene families are affected remains to be investigated.
Following a comprehensive search of scientific literature and publicly available data, it has been determined that there is a significant lack of specific information regarding the detailed biological and mechanistic investigations of the chemical compound This compound .
The available data primarily identifies "this compound" as an ingredient used in cosmetic and dermatological formulations, generally for skin and hair conditioning purposes. nih.govgoogle.comjustia.com However, detailed scientific studies elucidating its specific effects on cellular processes, as outlined in the user's request, are not present in the accessible research literature.
Specifically, no retrievable studies were found concerning:
The direct impact of this compound on protein synthesis or post-translational modifications.
Its mechanisms of cellular uptake or specific intracellular localization.
Interactions with specific cellular organelles and any resulting functional changes.
Any pre-clinical animal studies, including pharmacodynamic biomarker analysis, organ-specific cellular responses, or its use in elucidating pathophysiological mechanisms in disease models.
While some research exists for related organosilicon compounds, such as methylsilanol mannuronate or ascorbyl methylsilanol pectinate, these studies focus on different molecules. nih.govresearchgate.netscielo.br For instance, in vitro research on a formulation containing methylsilanol mannuronate demonstrated an increase in the gene expression of collagen type I and elastin (B1584352) in human skin fibroblasts. nih.govresearchgate.net Another silanol (B1196071) derivative, methylsilanol hydroxyproline (B1673980) aspartate, was found to indirectly stimulate fibroblast proliferation. personalcaremagazine.com General studies on organosilicon compounds suggest they are often lipophilic, which may facilitate cellular uptake, and tend to be retained on or in cell membranes. nih.govrsc.orgigem.org
However, extrapolating these findings to this compound would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound. Due to the absence of direct, scientifically validated data for this compound corresponding to the requested outline, it is not possible to generate a factually accurate article that meets the specified requirements.
Computational Chemistry and Molecular Modeling Approaches
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to analyze the electronic structure of a molecule. Methods such as Density Functional Theory (DFT) are frequently used to provide a detailed understanding of molecular properties. mdpi.commdpi.com
The first step in computational analysis is typically the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. Starting with the known chemical structure of Methylsilanol acetylmethionate ([dihydroxy(methyl)silyl] (2S)-2-acetamido-4-methylsulfanylbutanoate), a geometry optimization would be performed. nih.gov This process calculates the forces on each atom and adjusts their positions until a minimum energy state is reached. chemrxiv.org
Such calculations would yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. Given the flexibility of the acetylmethionine chain and the rotational freedom around the silicon ester bond, multiple low-energy conformations may exist. Advanced conformational analysis could identify the most probable shapes the molecule adopts.
Table 1: Predicted Geometric Parameters for this compound (Hypothetical Data)
This table presents hypothetical, yet plausible, optimized geometric parameters for key bonds and angles in this compound, as would be predicted by quantum chemical calculations.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths | ||
| Si-O(ester) | 1.65 Å | |
| Si-O(hydroxyl) | 1.63 Å | |
| Si-C(methyl) | 1.87 Å | |
| C=O(amide) | 1.24 Å | |
| C-S(thioether) | 1.82 Å | |
| Bond Angles | ||
| O-Si-O | 109.5° | |
| C-Si-O | 109.5° | |
| C-N-C(acetyl) | 121.0° |
Quantum chemical calculations can predict the reactivity of this compound by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com
Furthermore, mapping the Molecular Electrostatic Potential (MESP) onto the electron density surface would reveal the distribution of charge. mdpi.com This allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the oxygen atoms of the silanol (B1196071) and carbonyl groups would likely be identified as nucleophilic centers, while the hydrogen atoms of the silanol groups would be electrophilic. This information is critical for modeling potential reaction pathways, such as hydrolysis of the silyl (B83357) ester bond or interactions with biological molecules.
Table 2: Predicted Reactivity Descriptors for this compound (Hypothetical Data)
This table shows hypothetical values for key reactivity descriptors derived from electronic structure calculations.
| Descriptor | Predicted Value (Hartrees) | Predicted Value (eV) | Significance |
| HOMO Energy | -0.254 | -6.91 | Electron-donating capability |
| LUMO Energy | -0.011 | -0.30 | Electron-accepting capability |
| HOMO-LUMO Gap | 0.243 | 6.61 | Chemical stability, low reactivity |
Molecular Dynamics Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the compound's dynamic behavior. mindspore.cncsic.es This contrasts with the static picture from quantum calculations.
To understand how this compound behaves in a relevant context, such as on the skin's surface, MD simulations can be performed in various environments. A simulation in a box of explicit water molecules would reveal its solvation properties, including the formation and dynamics of hydrogen bonds between the silanol groups and water. nih.gov This helps in understanding its solubility and orientation at interfaces.
Simulations could also model its interaction with a lipid bilayer, representing a simplified cell membrane. These simulations would show whether the molecule tends to adsorb onto the membrane surface, partition into the hydrophobic core, or remain in the aqueous phase, providing insights into its skin penetration potential.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. researchgate.netnih.gov Given that this compound is used in skin conditioning products, a relevant target could be a key skin protein like collagen or keratin (B1170402). mst.dk Docking simulations would place the molecule into the binding sites of the protein and score the different poses based on binding affinity. d-nb.inforesearchgate.net
Following docking, MD simulations of the protein-ligand complex can be used to refine the binding pose and calculate the interaction energy more accurately. nih.gov The Linear Interaction Energy (LIE) method is one approach that uses the simulation trajectories to compute the binding free energy by averaging the van der Waals and electrostatic interaction energies between the ligand and its surroundings in both the bound and free states. frontiersin.orgnih.gov
Table 3: Hypothetical Ligand-Receptor Interaction Energies (this compound with Keratin) (Hypothetical Data)
This table presents a hypothetical breakdown of interaction energies calculated from a molecular docking and dynamics simulation.
| Interaction Type | Contributing Groups | Predicted Energy (kcal/mol) |
| Electrostatic | Silanol (Si-OH) groups with polar amino acid residues (e.g., Asp, Glu) | -8.5 |
| Hydrogen Bonds | Amide (N-H, C=O) groups with peptide backbone | -6.2 |
| Van der Waals | Methyl and ethyl-sulfide groups with nonpolar residues (e.g., Leu, Val) | -4.8 |
| Total Binding Energy | Overall Interaction | -19.5 |
In Silico Prediction of Biological Activities and Interactions
In silico prediction tools use computational algorithms and models trained on large datasets of chemical structures and their known biological activities to predict the potential effects of a new compound. nih.gov Software platforms can predict a wide spectrum of pharmacological effects, mechanisms of action, and potential interactions based solely on the molecule's structure.
By submitting the structure of this compound to such predictive models, a spectrum of probable biological activities could be generated. nih.gov The model would identify structural fragments within the molecule (e.g., the N-acetyl-L-methionine moiety, the silanol group) and compare them to fragments in its database of biologically active compounds. Given its structural components, predictions might include activities related to skin conditioning, antioxidant properties (due to the methionine component), and interactions with metabolic enzymes.
Table 4: In Silico Prediction of Biological Activities for this compound (Hypothetical Data)
This table illustrates the type of output that might be generated by a biological activity prediction tool, showing the probability of a compound being active (Pa) versus inactive (Pi).
| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Basis of Prediction |
| Skin Conditioning Agent | 0.75 | 0.03 | General organosilicon and amino acid derivative properties |
| Antioxidant | 0.62 | 0.11 | Presence of N-acetylmethionine fragment |
| Cytochrome P450 2C9 Inhibitor | 0.45 | 0.15 | General structural alerts |
| Anti-inflammatory | 0.38 | 0.22 | Structural similarity to known anti-inflammatory agents |
Structure-Activity Relationship (SAR) Modeling for Mechanistic Hypotheses
Structure-Activity Relationship (SAR) modeling is a computational technique used to determine how the chemical structure of a compound influences its biological activity. taylorfrancis.com By analyzing a group of related molecules, SAR studies can identify key structural features, or pharmacophores, that are essential for a desired effect. This approach allows for the generation of mechanistic hypotheses before undertaking extensive experimental synthesis and testing. medcraveonline.com
For this compound, an SAR study would focus on elucidating the roles of its distinct molecular fragments: the methylsilanol group and the N-acetylmethionine tail. The central hypothesis is that these two parts confer different, yet synergistic, functionalities.
The Methylsilanol Moiety: This silicon-containing group is hypothesized to be the primary anchor for interacting with biological substrates such as proteins in the skin and hair. The hydroxyl groups (-OH) on the silicon atom can form hydrogen bonds with polar residues of amino acids like serine, threonine, and aspartic acid found in keratin.
The N-acetylmethionine Moiety: This portion of the molecule is thought to influence its solubility, permeability through biological barriers like the stratum corneum, and potentially offer protective benefits due to the presence of sulfur in the methionine side chain.
An SAR model would systematically explore modifications to these fragments. For instance, replacing the methyl group on the silicon with a larger alkyl group could test for steric hindrance. Similarly, substituting methionine with other amino acids (e.g., glycine, phenylalanine) would reveal the importance of the sulfur-containing side chain for its activity.
Table 1: Hypothetical SAR Data for this compound Analogs This table illustrates a potential SAR study design, correlating structural modifications with a predicted binding affinity to a target protein like keratin.
| Compound ID | Silanol Group Modification | Amino Acid Moiety | Predicted Keratin Binding Affinity (Relative Units) | Mechanistic Hypothesis |
| MSA-01 (Reference) | -Si(CH₃)(OH)₂ | N-acetylmethionine | 100 | Optimal balance of hydrogen bonding and lipophilicity. |
| MSA-02 | -Si(CH₃)₂(OH) | N-acetylmethionine | 75 | Reduced hydrogen bonding capacity decreases affinity. |
| MSA-03 | -Si(C₂H₅)(OH)₂ | N-acetylmethionine | 90 | Minor steric hindrance from the ethyl group slightly reduces fit. |
| MSA-04 | -Si(CH₃)(OH)₂ | N-acetylglycine | 80 | Loss of sulfur-containing side chain reduces secondary interactions. |
| MSA-05 | -Ge(CH₃)(OH)₂ | N-acetylmethionine | 60 | Germanium substitution alters bond lengths and angles, weakening the interaction. |
This table is illustrative and based on hypothesized SAR principles, not experimental data.
Quantitative Structure-Property Relationships (QSPR) for Stability Prediction
Quantitative Structure-Property Relationship (QSPR) models are mathematical frameworks that correlate a compound's structure with its physicochemical properties. medcraveonline.com A critical property for this compound is its chemical stability, particularly the susceptibility of the silyl ester bond (-Si-O-C) to hydrolysis. The inherent stability of siloxanes is a known characteristic, contributing to their persistence. mst.dk A QSPR model can predict this stability under various conditions (e.g., pH, temperature), which is crucial for formulation and understanding its bioavailability.
To develop a QSPR model for stability, a dataset of compounds with similar silyl ester linkages would be compiled. For each compound, a range of molecular descriptors would be calculated using computational software. These descriptors fall into several categories:
Topological: Describing atomic connectivity and molecular shape.
Electronic: Quantifying the distribution of electrons (e.g., partial charges on atoms).
Quantum-Chemical: Derived from quantum mechanics calculations, providing precise electronic properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be related to reactivity.
The hydrolysis rate of each compound would be measured experimentally, and then a mathematical equation would be generated using statistical techniques like multiple linear regression or machine learning algorithms to link the descriptors to the observed stability. rsc.org
Table 2: Selected Molecular Descriptors for QSPR Stability Modeling of this compound This table presents key descriptors that would be relevant for a QSPR model predicting the hydrolytic stability of this compound.
| Descriptor Type | Descriptor Name | Value for this compound | Predicted Influence on Stability |
| Physicochemical | Molecular Weight | 267.38 g/mol nih.gov | Indirectly affects diffusion and reaction kinetics. |
| Topological | Polar Surface Area (PSA) | 121 Ų nih.gov | Higher PSA may increase interaction with water, potentially decreasing stability. |
| Electronic | Partial Charge on Si atom | (Calculated Value) | A more positive charge could increase susceptibility to nucleophilic attack by water. |
| Quantum-Chemical | LUMO Energy | (Calculated Value) | Lower LUMO energy generally correlates with higher reactivity and lower stability. |
| Hydrolytic Stability | Predicted Half-life (pH 7.4) | (Model Output) | The primary output of the QSPR model, indicating persistence. |
Calculated values are placeholders for results that would be obtained from specific QSPR software.
Multiscale Modeling Approaches for Complex Biological Systems
While SAR and QSPR models provide insight at the single-molecule level, the ultimate biological effect of this compound occurs within a complex, multi-level system like the skin or a hair fiber. Multiscale modeling is a computational strategy that bridges these different scales of time and space to create a more holistic and predictive understanding. jussieu.frnih.gov Such models integrate various computational techniques, each suited for a specific level of detail. nih.gov
A multiscale model for this compound's interaction with the skin's outer layer, the stratum corneum, would involve a bottom-up approach: jussieu.fr
Quantum Mechanics (QM) Scale: At the most fundamental level, QM methods (e.g., Density Functional Theory) would be used to model the electronic structure of this compound. This can accurately predict bond energies, reaction pathways for hydrolysis, and interactions with a single water molecule, providing a foundational understanding of its intrinsic reactivity.
Molecular Dynamics (MD) Scale: Using parameters derived from QM calculations, classical MD simulations can model the behavior of one or more this compound molecules in a larger, more complex environment. An MD simulation could, for example, place the molecule in a model of the stratum corneum's lipid matrix or near a keratin protein filament. These simulations, which can span nanoseconds to microseconds, reveal information about diffusion pathways, binding poses, and the conformational changes induced in both the molecule and its biological target.
Coarse-Grained (CG) and Mesoscale Scale: To observe effects over longer times and larger areas (e.g., the effect on the mechanical properties of a patch of skin), fully atomistic MD becomes too computationally expensive. In CG models, groups of atoms are represented as single beads. This simplification allows for the simulation of systems containing millions of particles over milliseconds, revealing emergent properties like changes in membrane fluidity, the formation of aggregates, or the collective effect on tissue elasticity.
Table 3: Framework for a Multiscale Model of this compound in Skin This table outlines how different modeling techniques can be integrated to study the compound's effects across biological scales.
| Modeling Scale | Computational Method | System Component Modeled | Key Question Answered |
| Quantum (Ångströms) | Density Functional Theory (DFT) | Single this compound molecule | What is the intrinsic hydrolytic stability of the Si-O-C bond? |
| Atomistic (Nanometers) | Molecular Dynamics (MD) | Molecule with keratin filament and lipid bilayer | How does the molecule bind to skin proteins and penetrate the lipid barrier? |
| Mesoscale (Micrometers) | Coarse-Grained MD (CG-MD) | Population of molecules within a section of stratum corneum | What is the collective impact on the structural integrity and flexibility of the skin barrier? |
| Continuum (Millimeters) | Finite Element Method (FEM) | Bulk tissue properties | How do molecular-level changes translate to macroscopic skin mechanics? |
This integrated, multiscale approach provides a powerful framework for moving from molecular structure to biological function, enabling a comprehensive, systems-level understanding of this compound's performance. mdpi.com
Q & A
Q. What spectroscopic and chromatographic methods are recommended for structural characterization of methylsilanol acetylmethionate, and how do they resolve ambiguities in silanol-ester bond identification?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm the presence of methylsilanol groups and acetylmethionate ester bonds. -NMR is critical for distinguishing between silanol (Si-OH) and siloxane (Si-O-Si) groups, which are common in organosilicon compounds .
- Infrared Spectroscopy (IR): Analyze peaks near 3200–3600 cm (O-H stretching in silanol) and 1700–1750 cm (C=O stretching in acetyl groups) to verify functional groups .
- X-ray Crystallography: For crystalline derivatives, use in situ crystallization to confirm molecular geometry, as demonstrated for bis(trimethylsiloxy)methylsilanol .
- High-Performance Liquid Chromatography (HPLC): Optimize reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity and detect hydrolyzed byproducts (e.g., free methionine).
Q. What synthetic routes are reported for methylsilanol derivatives, and how can they be adapted for this compound?
Methodological Answer:
- Esterification Protocol: React methylsilanol with acetylated methionine under anhydrous conditions using a carbodiimide coupling agent (e.g., DCC/DMAP) in dichloromethane. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:1) .
- Purification: Use column chromatography (silica gel, gradient elution) to isolate the product. For lab-scale synthesis (>1 g), confirm yield and purity via gravimetric analysis and HPLC .
- Challenges: Hydrolysis of silanol groups under acidic/basic conditions requires pH-neutral solvents.
Advanced Research Questions
Q. How does this compound interact with keratin in antistatic applications? Propose an experimental design to study its mechanism.
Methodological Answer:
- In Vitro Model: Treat keratinocyte monolayers with 0.1–1.0% w/v this compound. Use zeta potential measurements to quantify surface charge reduction.
- Microscopy: Employ SEM to visualize electrostatic adherence of particles (e.g., silica dust) pre/post treatment .
- Control: Compare with other antistatic agents (e.g., quaternary ammonium salts) to evaluate efficacy.
Q. How can researchers address batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use a factorial design to optimize reaction parameters (temperature, catalyst ratio, solvent purity). Analyze via ANOVA to identify critical factors .
- Quality Control: Implement in-line FTIR for real-time monitoring of esterification. Establish acceptance criteria for NMR purity (>95%) and residual solvent levels (<0.1%) .
Q. What are the oxidative degradation pathways of this compound under UV exposure, and how can stability studies be designed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
